molecular formula C6H7O4- B196242 Ethyl fumarate CAS No. 2459-05-4

Ethyl fumarate

Cat. No.: B196242
CAS No.: 2459-05-4
M. Wt: 143.12 g/mol
InChI Key: XLYMOEINVGRTEX-ONEGZZNKSA-M
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Description

Ethyl fumarate, also known as fumaric acid monoethyl ester, is an organic compound with the chemical formula C6H8O4. It is an ester derived from fumaric acid, a naturally occurring organic acid found in various plants and fungi. This compound is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

Monoethyl fumarate (MEF), also known as this compound, primarily targets the Nuclear factor erythroid 2-related factor 2 (NRF2) and GPR109A . NRF2 is a basic leucine zipper (bZIP) protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . GPR109A is a fatty acid receptor found in the lysosomes of immune cells .

Mode of Action

MEF interacts with its targets through a process of modification and activation. It modifies specific cysteine residues on KEAP1, a protein that controls the activity of NRF2 . This modification interrupts the regulatory circuit of NRF2, leading to its stabilization and nuclear translocation . MEF also acts as a ligand to the fatty acid receptor GPR109A .

Biochemical Pathways

The interaction of MEF with its targets affects several biochemical pathways. The modification of KEAP1 leads to the activation of the NRF2 pathway . This results in the upregulation of NRF2 target genes, including genes encoding ROS-detoxifying (antioxidant) enzymes as well as enzymes required for the biosynthesis of glutathione (GSH) and nicotinamide adenine dinucleotide phosphate (NADPH) .

Pharmacokinetics

Studies on monomthis compound (mmf), a related compound, show that it has a bioavailability that allows it to be taken orally . The maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve (AUC) are all parameters used to evaluate the pharmacokinetics of MMF .

Result of Action

The action of MEF leads to molecular and cellular effects. It results in a robust transcriptional response in treated cells . MEF also causes an increase in GSH levels by 24 hours . These effects demonstrate that MEF is pharmacologically active, but its degree of activity and unique actions can result in divergent effects on downstream biology .

Action Environment

It’s known that both nrf2 and foxo pathways, which mef affects, are responsive to oxidants and xenobiotics . Therefore, it’s plausible that environmental factors such as oxidative stress and presence of xenobiotics could influence the action of MEF.

Biochemical Analysis

Biochemical Properties

Ethyl fumarate plays a significant role in biochemical reactions, particularly as an intermediate in the citric acid cycle. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is fumarase, which catalyzes the reversible hydration of fumarate to malate. This interaction is crucial for the proper functioning of the citric acid cycle, which is essential for cellular respiration and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote glycolysis and diminish cell respiration in endothelial cells by down-regulating serine and glycine synthesis through the inhibition of phosphoglycerate dehydrogenase (PHGDH) activity . This modulation of cellular metabolism can have significant effects on cell function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit enzymes such as fumarase, leading to changes in the citric acid cycle and overall cellular metabolism . Additionally, this compound can influence gene expression by acting as a competitive inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, thereby stabilizing HIF and promoting the expression of angiogenesis-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound in vitro and in vivo has been associated with sustained modulation of cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote beneficial metabolic effects, such as enhanced glycolysis and reduced oxidative stress . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is important to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as fumarase and phosphoglycerate dehydrogenase, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within cells can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is localized in different subcellular compartments, including the cytosol and mitochondria. Its activity and function can be affected by its subcellular localization. For example, in the mitochondria, this compound participates in the citric acid cycle, while in the cytosol, it can influence glycolysis and other metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, affecting its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Fumaric acid+EthanolEthyl fumarate+Water\text{Fumaric acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Fumaric acid+Ethanol→Ethyl fumarate+Water

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic isomerization of maleic acid or maleic anhydride in the presence of ethanol. The process involves heating maleic acid or its anhydride with ethanol in the presence of a catalyst, such as vanadyl pyrophosphate, to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl fumarate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to fumaric acid and ethanol in the presence of a strong acid or base.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding addition products.

    Oxidation and Reduction: this compound can be oxidized to form fumaric acid or reduced to form succinic acid.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

    Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Fumaric acid and ethanol.

    Addition Reactions: Corresponding addition products (e.g., amides, esters).

    Oxidation: Fumaric acid.

    Reduction: Succinic acid.

Scientific Research Applications

Ethyl fumarate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psoriasis and multiple sclerosis.

    Industry: Used in the production of polymers, resins, and as a flavoring agent in the food industry.

Comparison with Similar Compounds

  • Dimethyl fumarate
  • Monothis compound
  • Dithis compound
  • Fumaric acid

This compound’s unique combination of chemical properties and potential therapeutic applications makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

2459-05-4

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-M

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-]

SMILES

CCOC(=O)C=CC(=O)O

Canonical SMILES

CCOC(=O)C=CC(=O)[O-]

Appearance

White Solid

melting_point

68-70°C

2459-05-4

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

55141-86-1 (hydrochloride salt)
62008-21-3 (zinc salt)
62008-22-4 (calcium salt)
76260-93-0 (lithium salt)

Synonyms

calcium monoethylfumarate
ethyl fumarate
ethyl fumarate, 2 copper salt
ethyl fumarate, 2 ferrium salt
ethyl fumarate, calcium salt
ethyl fumarate, lithium salt
ethyl fumarate, maganeese salt
ethyl fumarate, sodium salt
ethyl fumarate, zinc salt
ethylhydrogenfumarate
fumaric acid monoethyl ester
monoethyl fumarate
zinc monoethylfumarate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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